molecular formula C19H21ClN2O4S B11233522 7-chloro-N-(4-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-N-(4-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11233522
M. Wt: 408.9 g/mol
InChI Key: YTWMIMPDOSTEGT-UHFFFAOYSA-N
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Description

7-Chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities.

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

7-chloro-N-[(4-methylphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H21ClN2O4S/c1-13-3-5-14(6-4-13)12-21-19(23)18-9-10-22(27(2,24)25)16-11-15(20)7-8-17(16)26-18/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,23)

InChI Key

YTWMIMPDOSTEGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.

    Sulfonylation: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine, such as 4-methylbenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to generate a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the N-[(4-methylphenyl)methyl] and carboxamide groups.

    5-Methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chlorine atom at the 7-position.

Uniqueness

The presence of the chlorine atom, methanesulfonyl group, and N-[(4-methylphenyl)methyl] carboxamide moiety in 7-chloro-5-methanesulfonyl-N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide imparts unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.

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